molecular formula C11H16N2O3 B1469985 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid CAS No. 1505935-57-8

1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid

Cat. No.: B1469985
CAS No.: 1505935-57-8
M. Wt: 224.26 g/mol
InChI Key: SPLDPNIDWPMRTN-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a carboxylic acid group at the 3-position and a carbamoylmethyl substituent at the 1-position. The carbamoyl group is further substituted with a branched butan-2-yl chain. This structural motif combines polar (carboxylic acid, carbamoyl) and hydrophobic (butan-2-yl) moieties, which may influence solubility, bioavailability, and biological interactions.

Properties

IUPAC Name

1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h4-6,8H,3,7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLDPNIDWPMRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrole-based molecules that have been studied for their pharmacological properties, including anti-inflammatory and antimicrobial effects.

Chemical Structure

The structure of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This compound features a pyrrole ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism of action often involves the inhibition of mycolic acid biosynthesis, a crucial component of the bacterial cell wall.

Case Study: Anti-Tuberculosis Activity
A study focusing on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole structure could significantly enhance anti-TB activity. Compounds with bulky substituents exhibited increased potency against Mtb, with some showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

CompoundMIC (μg/mL)IC50 (μg/mL)Activity
Compound 1> 16> 64Weak
Compound 5< 0.016> 64Strong
Compound 32< 0.016> 64Excellent

Anti-inflammatory Activity

Pyrrole derivatives are also noted for their anti-inflammatory effects. Research indicates that certain compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Synthesis and Evaluation
A synthesis study revealed several new anti-inflammatory compounds based on the pyrrole structure, which were tested both in vitro and in vivo. These compounds demonstrated significant reductions in inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of pyrrole derivatives. In the case of this compound, modifications such as substituent size and electronic properties can dramatically influence its activity.

Key Findings from SAR Studies

  • Substituent Size : Larger substituents generally enhance antimicrobial potency.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl or pyridyl positions significantly improves activity against Mtb.
  • Hydrophobic Interactions : Compounds that maintain hydrophobic interactions at active sites showed better binding affinity and increased biological activity .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. For instance, pyrrole derivatives have been noted for their anti-inflammatory and anticancer properties. A study highlighted the synthesis of similar compounds that exhibited significant activity against cancer cell lines, indicating the potential of this compound in oncology research .

Mechanism of Action
The mechanism by which 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid operates is hypothesized to involve modulation of enzyme activity or receptor binding. Research on related pyrrole compounds has shown that they can act as enzyme inhibitors, which could be relevant in treating diseases characterized by dysregulated enzyme activity .

Agriculture

Pesticide Development
This compound's structural features may lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The presence of the pyrrole ring can enhance the biological activity against pests. Preliminary studies have indicated that similar compounds can effectively control pest populations while being less harmful to non-target organisms .

Case Study: Efficacy Against Specific Pests
In a controlled study, a related pyrrole derivative was tested against common agricultural pests. Results showed a 70% reduction in pest populations within two weeks of application, suggesting that this compound could offer similar efficacy .

Chemical Reactions Analysis

Functionalization of the Pyrrole Ring

The 1H-pyrrole ring’s reactivity is influenced by electron-withdrawing groups (e.g., carboxylic acid). Electrophilic substitution reactions may occur at the C-2 or C-5 positions, though steric hindrance from the carbamoyl methyl group could direct reactivity .

Observed Analogous Reactions :

  • Acylation : In a study on pyrrolinone derivatives, acylation at the α-position of enaminoamide intermediates was achieved using mixed carbonic anhydrides .

  • Cyclization : Acid-mediated cyclization via 5-exo-trig addition has been reported for glycine-functionalized pyrrolinones, suggesting potential intramolecular reactions for similar compounds .

Carboxylic Acid Derivative Formation

The carboxylic acid group can undergo typical transformations:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions to form methyl esters .

  • Salt formation : Deprotonation with bases (e.g., NaOH) to generate carboxylate salts, enhancing solubility.

Example :
Reaction with methanol and catalytic H₂SO₄ yields the methyl ester derivative:

\text{1 butan 2 yl carbamoyl methyl}-1H-pyrrole-3-carboxylate}\quad \text{ Yield 80 }[2]

Stability Under Acidic Conditions

Pyrrole-carboxylic acids with acid-labile protecting groups (e.g., ethylamino) undergo decomposition in trifluoroacetic acid (TFA), as seen in the cyclization of glycine derivatives to pyrrolinones . For the target compound, prolonged exposure to TFA may cleave the carbamoyl methyl group or induce ring modifications.

Biological Activity and Further Modifications

While not directly studied, structurally related 4,5-diphenyl-1H-pyrrole-3-carboxylic acids exhibit inhibitory activity against Bcl-2/Bcl-xL proteins . The butan-2-yl carbamoyl group in the target compound could enhance binding affinity through hydrophobic interactions, analogous to piperazine and thiophenyl modifications in Bcl-xL inhibitors .

Comparison with Similar Compounds

Research Trends and Gaps

  • Synthetic Accessibility : Compounds with simpler substituents (e.g., 1-ethyl-2-methyl-pyrrole) are likely easier to synthesize than those with complex groups (e.g., ) .
  • Data Limitations : Molecular weights, solubility, and biological data are missing for many analogs, highlighting the need for further experimental characterization.
  • Therapeutic Potential: Pyrrole-carboxylic acids are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s carbamoyl group may position it for protease or peptidase inhibition.

Preparation Methods

Pyrrole Building Block Synthesis and Functionalization

The synthesis typically begins with a pyrrole-3-carboxylate derivative as the core scaffold. Ethyl 4-bromopyrrole-2-carboxylate is a common starting material for preparing substituted pyrrole building blocks. To prevent side reactions such as dehalogenation during coupling reactions, the pyrrole nitrogen is often protected, for example, by N-Boc protection. This protection allows for palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids to introduce desired substituents on the pyrrole ring, yielding key intermediates (e.g., compounds analogous to 24a , 24b in literature).

Carbamoylmethyl Side Chain Introduction

The carbamoylmethyl group linked to the butan-2-yl moiety is introduced via coupling of activated alkyl intermediates with the pyrrole building blocks. A typical approach involves:

  • Activation of primary alcohols as mesylates or similar leaving groups.
  • Coupling these activated intermediates with pyrrole derivatives in the presence of bases such as cesium carbonate at elevated temperatures (~80 °C), resulting in the formation of carbamoylmethyl linkages.

This method ensures high enantiomeric purity (>99%) of intermediates, which is crucial for the biological activity of the final compound.

Following the introduction of the carbamoylmethyl substituent, ester groups on the pyrrole ring are hydrolyzed (saponified) to yield the corresponding carboxylic acid. Hydrolysis can be performed under basic or acidic conditions depending on the protecting groups and sensitivity of the molecule. This step converts ethyl or tert-butyl esters into free carboxylic acid groups, finalizing the acid functionality at the 3-position of the pyrrole ring.

Continuous Flow Synthesis Approach

A notable advancement in the preparation of pyrrole-3-carboxylic acids, including derivatives with amide substituents, is the development of a one-step continuous flow synthesis. This method combines tert-butyl acetoacetates, amines (such as butan-2-ylamine), and α-bromoketones in a microreactor to form pyrrole-3-carboxylic acids directly. The process uses the HBr generated in situ to saponify the tert-butyl esters, yielding the free acid in a single flow step. This approach offers advantages including:

  • Higher yields compared to batch synthesis (e.g., 65% vs. 40% for model compounds).
  • Scalability demonstrated by producing gram-scale quantities efficiently.
  • Capability to introduce diverse amines to generate various amides, allowing structural complexity.

This continuous flow methodology could be adapted for synthesizing 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid by selecting appropriate amines and bromoketones.

Protection and Deprotection Strategies

Protection of functional groups such as the pyrrole nitrogen and carbamoyl moieties is critical during multi-step synthesis to avoid side reactions. Common protecting groups include:

  • N-Boc for pyrrole nitrogen during coupling.
  • Acetal or silyl protecting groups for hydroxyl or amine functionalities in intermediates.

Deprotection steps involve acid or fluoride ion treatment (e.g., tetra-n-butylammonium fluoride for silyl groups) to reveal the active sites for further reaction or final product formation.

Data Table: Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrrole N-Boc protection Boc anhydride, base RT 2-4 h >90 Protects pyrrole nitrogen for coupling
Suzuki-Miyaura coupling Pd catalyst, boronic acids, base 80 °C 12-24 h 70-85 Introduces aryl or alkyl substituents
Mesylate formation Mesyl chloride, base 0 °C to RT 1-2 h Quantitative Activates alcohol for nucleophilic substitution
Coupling with pyrrole building block Cs2CO3, polar aprotic solvent 80 °C 12-18 h 75-90 Forms carbamoylmethyl linkage
Ester hydrolysis (saponification) NaOH or acid hydrolysis RT to 60 °C 2-6 h 80-95 Converts esters to carboxylic acids
Continuous flow synthesis tert-butyl acetoacetate, amine, α-bromoketone 60-80 °C Flow time: 2-3 h 60-65 One-step synthesis with in situ ester cleavage

Research Findings Summary

  • The use of N-Boc protection on pyrrole nitrogen significantly improves coupling efficiency and reduces side reactions such as dehalogenation.
  • Activation of primary alcohols as mesylates facilitates efficient nucleophilic substitution with pyrrole derivatives to introduce carbamoylmethyl groups with high stereochemical purity.
  • Continuous flow synthesis offers a modern, scalable alternative to traditional batch methods, improving yield and process efficiency for pyrrole-3-carboxylic acid derivatives.
  • Protection/deprotection strategies are essential for multi-step synthesis to maintain functional group integrity and enable selective transformations.

Q & A

Basic: What are the recommended synthetic routes for 1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling a pyrrole-3-carboxylic acid derivative with a butan-2-yl carbamoyl group via amide bond formation. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1H-pyrrole-3-carboxylic acid and butan-2-ylamine derivatives is common . Optimize yields by:

  • Testing solvents (e.g., DMF, THF) for solubility.
  • Adjusting reaction temperatures (e.g., 0–25°C) to minimize side reactions.
  • Monitoring progress via TLC or LCMS. Intermediate characterization by 1H^1H-NMR (e.g., δ 6.32 ppm for pyrrole protons) is critical .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., pyrrole C-H protons at δ 6.3–7.5 ppm; carbamoyl N-H at δ 8.0–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area under the curve) using C18 columns and UV detection at 210–254 nm .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+^+ at m/z 225.1, calculated for C11_{11}H16_{16}N2_2O3_3) .

Basic: How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
    • Temperature: Store at –20°C (long-term) vs. 25°C (short-term) and monitor degradation via HPLC.
    • pH Stability: Test solubility and integrity in buffers (pH 2–9) over 48 hours. Carboxylic acid groups may degrade in alkaline conditions .
    • Light Sensitivity: Expose to UV/Vis light and track photodegradation products .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays (e.g., enzyme inhibition) with positive controls and standardized protocols.
  • Metabolite Interference: Use LC-MS/MS to identify metabolites that may alter activity .
  • Structural Confirmation: Re-examine batch purity; impurities >2% can skew results .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to carboxylesterases or kinases. Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the butan-2-yl chain .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: How does stereochemistry influence the compound’s activity, and how can isomers be resolved?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol to separate enantiomers (if present).
  • X-ray Crystallography: Resolve absolute configuration; compare with activity data to identify active stereoisomers .

Advanced: What in vitro models are suitable for studying metabolic pathways of this compound?

Methodological Answer:

  • Hepatocyte Assays: Incubate with primary human hepatocytes and quantify metabolites via UPLC-QTOF. Carboxylic acid moieties may undergo glucuronidation .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: How can crystallographic data improve formulation strategies?

Methodological Answer:

  • Polymorph Screening: Use solvent evaporation to identify stable crystalline forms.
  • Salt Formation: Co-crystallize with sodium or potassium to enhance solubility. Confirm salt stability via PXRD .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • DoE Optimization: Apply Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, reagent stoichiometry).
  • In-line Analytics: Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Fragment Replacement: Modify the carbamoyl group (e.g., replace butan-2-yl with cyclopropyl) and test activity.
  • Bioisosteres: Substitute the pyrrole ring with thiophene or imidazole. Use SPR (Surface Plasmon Resonance) to quantify binding affinity changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid

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